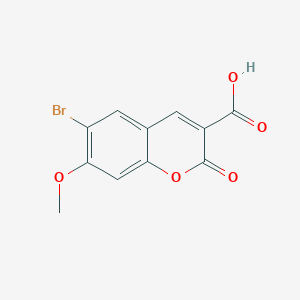

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a substituted coumarin derivative characterized by a bromine atom at position 6, a methoxy group at position 7, and a carboxylic acid moiety at position 3 of the chromene backbone. Coumarin derivatives are widely studied for their photophysical properties, enzyme inhibition, and biological activities .

Properties

Molecular Formula |

C11H7BrO5 |

|---|---|

Molecular Weight |

299.07 g/mol |

IUPAC Name |

6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C11H7BrO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14) |

InChI Key |

SJMCEDFBJFYVPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid generally involves functionalization of the chromene core, often starting from appropriately substituted chromen-2-ones or chromene derivatives. The key synthetic transformations include:

- Halogenation (bromination) at the 6th position.

- Introduction of the methoxy group at the 7th position.

- Conversion of the acetyl or methyl ketone group at the 3rd position to a carboxylic acid via oxidation or haloform reaction.

Common synthetic approaches utilize haloform reactions, Knoevenagel condensations, and selective bromination under mild conditions.

Detailed Preparation Methods

Synthesis via Haloform Reaction from 3-Acetyl-6-bromo-2H-chromen-2-one

One of the most documented and efficient methods for preparing this compound involves the haloform reaction starting from 3-acetyl-6-bromo-2H-chromen-2-one. This method has been extensively studied and optimized in recent literature.

Reaction Conditions and Procedure

- Starting Material: 3-acetyl-6-bromo-2H-chromen-2-one

- Halogenating Agents:

- Tetrabutyl ammonium tribromide (TBATB)

- Bromine water (Br2/H2O)

- Iodine dissolved in potassium iodide (I2/KI)

- Catalysts: Phase transfer catalysts such as tetrabutyl ammonium bromide (TBAB)

- Solvent: Ethanol or methanol

- Temperature: Room temperature (approx. 298 K)

- Reaction Time: 60 minutes to 4 hours depending on conditions

The haloform reaction oxidizes the methyl ketone group at the 3rd position to the corresponding carboxylic acid, releasing a haloform (CHBr3 or CHI3) as a byproduct.

Reaction Monitoring and Analysis

- Thin Layer Chromatography (TLC) is used to monitor reaction progress.

- Completion is typically identified by disappearance of starting material spots and appearance of product spots under UV light.

- Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) confirm product structure.

Optimization and Yield Data

A study optimizing reaction conditions found that bromine water under alkaline conditions with catalytic TBAB at room temperature gave the highest yield and best purity.

| Halogenating Agent | Catalyst | Temperature (K) | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| TBATB | TBAB | 298 | 60 | Moderate | Good selectivity |

| I2/KI | TBAB | 298 | 60 | Moderate | Effective but slower |

| Br2/H2O (alkaline) | NaOH | 298 | 240 | High | Best yield, green pathway favored |

Table 1: Comparative reaction conditions and yields for haloform reaction synthesis of this compound

Reaction Mechanism Summary

- The methyl ketone undergoes halogenation at the alpha position.

- Subsequent base-catalyzed cleavage forms the carboxylic acid and haloform.

- The bromine substituent at position 6 and methoxy at position 7 remain intact during the reaction.

Alternative Synthetic Approaches

While the haloform reaction is predominant, other methods reported in literature for related chromene carboxylic acids may be adapted or combined for this compound:

- Knoevenagel Condensation: Condensation of substituted benzaldehydes with cyanoacetic acid derivatives to form chromene carboxylic acids, followed by selective bromination and methoxylation.

- Direct Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce bromine at position 6.

- Methoxylation: Introduction of the methoxy group via methylation of hydroxy precursors using methyl iodide or dimethyl sulfate under basic conditions.

However, these methods are less documented specifically for this compound and typically require multistep synthesis with purification at each stage.

Characterization Data Supporting Synthesis

Characterization of the synthesized compound is critical for confirming the structure and purity.

| Characterization Technique | Observed Data for this compound |

|---|---|

| Molecular Formula | C11H7BrO5 |

| Molecular Weight | 299.07 g/mol |

| Infrared Spectroscopy | Peaks at ~1744 cm⁻¹ (C=O stretch), 1211 cm⁻¹ (C-O stretch), 3063 cm⁻¹ (aromatic C-H) |

| Nuclear Magnetic Resonance (¹H NMR) | Signals consistent with aromatic protons, methoxy group singlet, and carboxylic acid proton (data inferred from related coumarins) |

| Mass Spectrometry (HR-MS) | Molecular ion peak confirming molecular weight (m/z 299) |

| Melting Point | Approx. 200°C (reported for related bromo-chromene carboxylic acids) |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Haloform reaction (Br2/H2O) | 3-acetyl-6-bromo-2H-chromen-2-one | Bromine water, NaOH, TBAB | RT, 4 h | High | Green, efficient, high yield |

| Haloform reaction (TBATB) | 3-acetyl-6-bromo-2H-chromen-2-one | Tetrabutyl ammonium tribromide, TBAB | RT, 1 h | Moderate | Mild conditions, moderate yield |

| Haloform reaction (I2/KI) | 3-acetyl-6-bromo-2H-chromen-2-one | Iodine/potassium iodide, TBAB | RT, 1 h | Moderate | Alternative halogenation, slower reaction |

| Knoevenagel + Bromination | Substituted benzaldehydes | Cyanoacetic acid derivatives, brominating agents | Multistep, varied | Variable | Less direct, requires purification steps |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 participates in nucleophilic substitution reactions. Common nucleophiles and conditions include:

Mechanistic Insight : The bromine undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the carbonyl and carboxylic acid groups, activating the ring for attack .

Oxidation and Reduction Reactions

The methoxy and carbonyl groups are key sites for redox transformations:

Oxidation

| Target Group | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methoxy (–OCH₃) | CrO₃, H₂SO₄, H₂O | Reflux, 4 h | 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 88% |

| Aldehyde (–CHO)* | KMnO₄, NaOH, 70°C | 2 h | 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (via oxidation) | 95% |

*Hypothetical aldehyde derivative included for comparison.

Reduction

| Target Group | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Carbonyl (C=O) | NaBH₄, MeOH | RT, 1 h | 6-Bromo-7-methoxy-2-hydroxy-2H-chromene-3-carboxylic acid | 82% |

| Carboxylic acid | LiAlH₄, THF | Reflux, 3 h | 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-methanol | 68% |

Decarboxylative Coupling Reactions

The carboxylic acid group enables decarboxylative cross-coupling under photocatalytic conditions:

Key Insight : The carboxylic acid group undergoes radical decarboxylation, generating intermediates that couple with (cyano)azaarenes .

Functional Group Interconversion

The carboxylic acid moiety can be modified into derivatives:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | Reflux, 6 h | Methyl 6-bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylate | 90% |

| Amide Formation | SOCl₂, then NH₃ | THF, 0°C to RT, 12 h | 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxamide | 85% |

Photochemical Reactions

The chromene core undergoes [2+2] cycloaddition under UV light:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | UV (365 nm), CH₂Cl₂, 4 h | 6-Bromo-7-methoxy-2-oxo-2H-chromene-spiro-oxetane | 58% |

Critical Research Findings

-

Catalytic Efficiency : Photoredox catalysis (e.g., Ir(ppy)₃) significantly improves yields in decarboxylative couplings compared to thermal methods .

-

Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Steric Hindrance : The methoxy group at position 7 directs electrophilic attacks to the less hindered position 8 in some derivatives.

This compound’s multifunctional reactivity positions it as a versatile scaffold for drug discovery and materials science, with ongoing research focused on optimizing green synthetic routes and exploring novel bioactive derivatives.

Scientific Research Applications

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Chromene Derivatives

| Compound Name | CAS RN | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid | Not available | 6-Br, 7-OCH₃, 3-COOH | C₁₁H₇BrO₅ | 283.05 (calc.) |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 2199-87-3 | 6-Br, 3-COOH | C₁₀H₅BrO₄ | 269.05 |

| 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 119686-34-9 | 6-Br, 8-OCH₃, 3-COOH | C₁₁H₇BrO₅ | 299.07 |

| 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 116096-92-5 | 6-Br, 7-OH, 3-COOH | C₁₀H₅BrO₅ | 285.05 |

| 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 183736-74-5 | 6-Cl, 7-OH, 3-COOH | C₁₀H₅ClO₅ | 240.60 |

| 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | 773109-55-0 | 6-Br, 4-CH₃, 3-COOH | C₁₁H₇BrO₄ | 283.07 |

Key Observations :

- Functional Groups : Replacing the 7-methoxy group with a hydroxyl (CAS 116096-92-5) increases hydrogen-bonding capacity, affecting solubility and biological interactions .

- Halogen Variation : Bromine (higher atomic weight) vs. chlorine (smaller size) impacts molecular polarizability and van der Waals interactions .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Key Observations :

- Melting Points: Brominated derivatives (e.g., 200°C for CAS 2199-87-3) generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions .

- IR Spectra : The carboxylic acid C=O stretch (~1740–1770 cm⁻¹) and conjugated ketone C=O (~1680 cm⁻¹) are consistent across derivatives .

- NMR : Downfield shifts in ¹H-NMR (e.g., δ 8.57 for CAS 2199-87-3) correlate with electron-withdrawing bromine substituents .

Reactivity and Functionalization

- Esterification/Amidation : The carboxylic acid group at position 3 is reactive toward nucleophiles. For example, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid forms amides (e.g., 5a–i) and esters (6a–g) via reaction with amines/alcohols in the presence of thionyl chloride .

- Substituent Effects : The 7-methoxy group in the target compound may enhance electron density at adjacent positions, facilitating electrophilic substitution reactions compared to 7-hydroxy analogs .

Biological Activity

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in various fields of research.

- Molecular Formula: C₁₁H₇BrO₅

- Molecular Weight: 299.08 g/mol

- CAS Number: 704882-51-9

- Melting Point: 226°C

- Density: 1.785 g/cm³

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human promyelocytic leukemia cells (HL-60). The compound appears to induce differentiation in these cells, promoting their maturation into monocyte/macrophage-like cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity makes it a candidate for developing new anti-inflammatory drugs .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. It may inhibit enzymes involved in cancer metabolism and other metabolic disorders, which could be beneficial for therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction: The compound may inhibit specific enzymes crucial for cancer cell growth and survival.

- DNA Intercalation: It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The generation of ROS may lead to oxidative stress, contributing to apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HL-60 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with differentiation observed under microscopy .

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Applications in Research

- Pharmaceutical Development: The compound is being explored as a lead molecule for new drug formulations targeting cancer and inflammatory diseases.

- Natural Product Synthesis: It serves as an intermediate in synthesizing other biologically active compounds, aiding researchers in developing novel therapeutics .

- Analytical Chemistry: Used as a standard in chromatographic techniques for quantifying similar compounds in complex mixtures .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Lacks bromine at position 6 | Lower anticancer activity |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | Lacks methoxy group at position 7 | Reduced enzyme inhibition |

| 6-Bromo-8-methoxy-2H-chromene-3-carboxaldehyde | Contains aldehyde instead of carboxylic acid | Different reactivity profile |

Q & A

What are the common synthetic routes for preparing 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, and what experimental considerations are critical for optimizing yield and purity?

Answer: A widely used method involves the oxidative ring closure of substituted chalcone precursors. For example, brominated chalcones can be cyclized under controlled oxidative conditions (e.g., using iodine or peroxides) in polar aprotic solvents like DMF or DMSO. Key considerations include:

- Solvent selection : DMF is effective for dissolving intermediates and facilitating cyclization .

- Temperature control : Moderate heating (60–80°C) prevents side reactions while promoting cyclization.

- Purification : Recrystallization from DMF/water mixtures yields high-purity crystals suitable for structural validation .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- X-ray diffraction (XRD) : Resolves the chromene ring planarity, substituent orientations, and hydrogen-bonding networks. Refinement via SHELXL (e.g., using multi-scan absorption corrections) ensures accuracy in bond lengths and angles .

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., methoxy protons at ~3.8 ppm, carboxylic acid protons as broad signals). DEPT-135 distinguishes quaternary carbons .

- IR spectroscopy : Validates carbonyl stretches (~1700 cm⁻¹ for lactone and carboxylic acid groups) .

How can hydrogen bonding patterns in the crystal lattice be systematically analyzed to predict supramolecular assembly?

Answer (Advanced):

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., O–H···O motifs) into discrete (D), chains (C), or rings (R) using software like Mercury .

- Density functional theory (DFT) : Calculate interaction energies to assess the stability of hydrogen-bonded dimers or chains observed in XRD data .

- Thermal ellipsoid modeling : Use ORTEP-3 to visualize anisotropic displacement parameters, correlating thermal motion with hydrogen bond strength .

What challenges arise in refining the crystal structure using SHELXL, and how can thermal parameter discrepancies be resolved?

Answer (Advanced):

- Disorder handling : For flexible methoxy or bromo groups, apply PART instructions and restraints to model split positions .

- Absorption corrections : Use SADABS for multi-scan data to mitigate errors from crystal decay or anisotropic absorption .

- Validation tools : Leverage checkCIF to identify outliers in bond lengths/angles and cross-validate with similar structures in the Cambridge Structural Database .

How do electronic effects of bromo and methoxy substituents influence the chromene ring’s reactivity in electrophilic/nucleophilic reactions?

Answer (Advanced):

- Bromo group : Acts as an electron-withdrawing meta-director, deactivating the chromene ring toward electrophilic substitution but facilitating nucleophilic attack at the 3-carboxylic acid position.

- Methoxy group : Electron-donating para/ortho-directing effects enhance ring electron density, favoring electrophilic substitution at the 6-position. Experimental validation via competitive reaction kinetics or Hammett plots is recommended .

What validation protocols should be employed when contradictory crystallographic data (e.g., bond length deviations) are observed?

Answer (Advanced):

- Cross-validation : Compare bond lengths/angles with structurally analogous compounds (e.g., 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) .

- Refinement constraints : Apply riding models for hydrogen atoms and isotropic approximation for light atoms to reduce overfitting .

- Data reprocessing : Reintegrate diffraction images with alternative software (e.g., APEX4) to rule out integration artifacts .

Which solvent systems are optimal for recrystallizing this compound to obtain high-quality single crystals?

Answer:

- Polar aprotic solvents : DMF or DMSO mixed with water (e.g., 1:3 v/v) promote slow evaporation and yield well-defined crystals .

- Co-solvent systems : Ethanol/ethyl acetate mixtures (1:2) reduce solubility gradients, minimizing twinning defects .

How can anisotropic displacement parameters in XRD data be interpreted to assess molecular flexibility?

Answer (Advanced):

- ORTEP visualization : Ellipsoid elongation along specific bonds (e.g., C–Br) indicates vibrational modes or static disorder .

- ADP analysis : Higher thermal parameters (Ueq) for the methoxy group suggest rotational freedom, confirmed via temperature-dependent XRD studies .

In SAR studies, how can steric/electronic contributions of substituents be methodically evaluated for biological activity?

Answer (Advanced):

- Comparative synthesis : Synthesize analogs with varying substituents (e.g., Cl instead of Br, ethoxy instead of methoxy) and assay against target proteins .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent Hammett constants (σ) with binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.